

Introduction: The Pyrrole Scaffold and the Significance of Sulfur-Functionalization

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Compound of Interest

Compound Name: 2-(methylthio)-1H-pyrrole

CAS No.: 53391-61-0

Cat. No.: B3353210

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The pyrrole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products, including heme, chlorophyll, and vitamin B12, as well as a multitude of synthetic drugs.^{[1][2][3]} Its electron-rich aromatic system confers a unique reactivity profile and provides a versatile scaffold for structural modification, making it a "privileged scaffold" in drug discovery.^{[2][3]} Pyrrole derivatives have demonstrated a vast spectrum of biological activities, leading to the development of anticancer, antimicrobial, anti-inflammatory, and antiviral agents.^{[4][5][6]}

This guide focuses on a specific, synthetically valuable derivative: **2-(methylthio)-1H-pyrrole**. The introduction of a methylthio (-SCH₃) group at the C-2 position—a primary site of reactivity—imparts distinct chemical properties and opens new avenues for molecular design. The sulfur atom can act as a hydrogen bond acceptor, engage in metal coordination, and serve as a chemical handle for further functionalization, such as oxidation to sulfoxides and sulfones or desulfurization. Understanding the synthesis, properties, and reactivity of this building block is therefore of significant interest to researchers engaged in the design and development of novel therapeutics.

Physicochemical and Spectroscopic Properties

2-(Methylthio)-1H-pyrrole is a sulfur-containing heterocyclic compound. Its core properties are summarized below.

Core Physicochemical Data

Property	Value	Source
Molecular Formula	C ₅ H ₇ NS	[7]
Molecular Weight	113.18 g/mol	[7]
Physical State	Liquid	[7]
CAS Number	53391-61-0	[7]

Spectroscopic Characterization (Predicted)

While a publicly available, fully assigned spectrum for this specific molecule is not readily available, its features can be reliably predicted based on the well-understood principles of NMR, IR, and mass spectrometry.[8][9]

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is the most powerful tool for the structural elucidation of pyrrole derivatives. The electron-donating nature of both the ring nitrogen and the sulfur atom of the methylthio group leads to a generally electron-rich system, influencing the chemical shifts of the ring protons and carbons.

Nucleus	Position	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Rationale and Commentary
^1H	N-H	~8.0 - 8.5	Broad singlet (br s)	The N-H proton of pyrrole is typically deshielded and appears as a broad signal. Its exact shift is highly dependent on solvent and concentration.
H-5	~6.7 - 6.9	Triplet or dd	This proton is adjacent to the nitrogen (α -position) and is expected to be the most downfield of the ring C-H protons. It will be coupled to H-4 and H-3.	
H-3	~6.2 - 6.4	Triplet or dd	This proton is adjacent to the methylthio group. The sulfur atom's influence will shift it slightly relative to unsubstituted pyrrole. It will be coupled to H-4 and H-5.	

H-4	~6.1 - 6.3	Triplet or dd	This β -proton is expected to be the most upfield of the ring C-H protons, coupled to both H-3 and H-5. [10]
S-CH ₃	~2.4 - 2.6	Singlet (s)	The methyl protons attached to the sulfur atom will appear as a sharp singlet, integrating to 3H.
¹³ C	C-2	~135 - 140	Singlet This is a quaternary carbon attached to both nitrogen and sulfur. The direct attachment to two heteroatoms will cause a significant downfield shift.
C-5	~120 - 125	Singlet	The α -carbon adjacent to the nitrogen, similar to unsubstituted pyrrole.
C-3	~110 - 115	Singlet	A β -carbon of the pyrrole ring.
C-4	~108 - 112	Singlet	The other β -carbon, typically found at a similar or slightly upfield

			position compared to C-3. [10]
S-CH ₃	~15 - 20	Singlet	A typical chemical shift for a methyl carbon attached to a sulfur atom.

Note: All ¹³C shifts are predicted for a proton-decoupled spectrum.[11]

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.[8]

- N-H Stretch: A sharp, distinct peak is expected in the range of 3300-3500 cm⁻¹.
- C-H Aromatic Stretch: Peaks will appear just above 3000 cm⁻¹.
- C=C Aromatic Stretch: Multiple absorptions are expected in the 1450-1600 cm⁻¹ region.
- C-N Stretch: Found in the fingerprint region, typically around 1300-1350 cm⁻¹.
- C-S Stretch: A weak absorption in the 600-800 cm⁻¹ range.

1.2.3. Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 113. Key fragmentation patterns would likely include the loss of a methyl radical (•CH₃) to give a fragment at m/z = 98, or the loss of the entire methylthio group (•SCH₃) to give the pyrrole radical cation at m/z = 66.

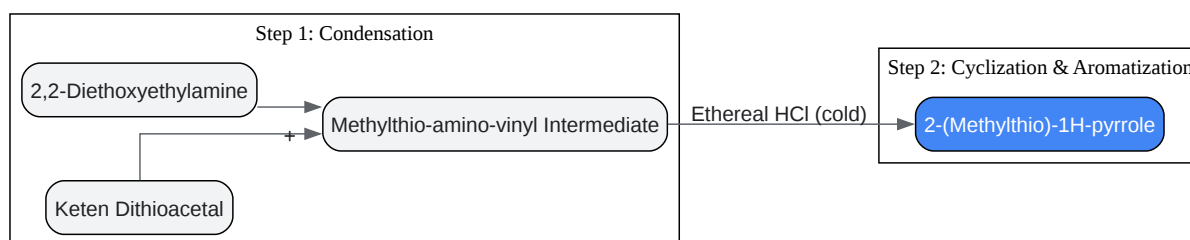
Synthesis Strategies and Methodologies

The synthesis of **2-(methylthio)-1H-pyrrole** can be approached through several modern organic chemistry methodologies. While classical methods like the Paal-Knorr synthesis are

excellent for many pyrroles, more specialized strategies are often required for introducing a thioether at the C-2 position.[3][12]

Synthesis from Keten Dithioacetals

A general and effective method for preparing 2-methylthio-3-substituted pyrroles involves the cyclization of methylthio-amino-vinyl compounds derived from keten dithioacetals.[13] This approach provides direct access to the desired substitution pattern.



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Caption: General workflow for synthesizing **2-(methylthio)-1H-pyrrole**.

Experimental Protocol: General Method

This protocol is adapted from the general procedure for the synthesis of 2-methylthio-3-substituted pyrroles.[13]

- Step 1: Synthesis of the Vinyl Intermediate.
 - To a solution of the appropriate keten dithioacetal (1.0 eq) in a suitable solvent like ethanol, add 2,2-diethoxyethylamine (1.1 eq).
 - Heat the mixture at reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

- Remove the solvent under reduced pressure to yield the crude methylthio-amino-vinyl intermediate. This intermediate may be used in the next step without further purification.
- Step 2: Cyclization to form the Pyrrole Ring.
 - Dissolve the crude intermediate from Step 1 in anhydrous diethyl ether.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly bubble dry hydrogen chloride (HCl) gas through the solution or add a saturated solution of HCl in diethyl ether dropwise. Maintain the temperature at 0 °C.
 - Stir the reaction mixture at 0 °C for 1-2 hours. The cyclization and subsequent elimination of ethanol lead to the formation of the aromatic pyrrole ring.
 - Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
 - Extract the aqueous layer with diethyl ether (3x).
 - Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
 - Purify the resulting crude product by flash column chromatography on silica gel to afford pure **2-(methylthio)-1H-pyrrole**.

Chemical Reactivity and Synthetic Utility

The reactivity of **2-(methylthio)-1H-pyrrole** is dictated by the interplay between the electron-rich pyrrole ring and the C-2 substituent.

Electrophilic Aromatic Substitution

Like unsubstituted pyrrole, the ring is highly activated towards electrophilic attack.^[14] The inherent reactivity of pyrrole strongly favors substitution at the α -positions (C-2 and C-5). With the C-2 position blocked, electrophilic attack is directed to the other positions. The methylthio group is an activating, ortho-, para-directing group in classical aromatic systems.^[15] In the

pyrrole ring, this translates to directing incoming electrophiles primarily to the C-5 and C-3 positions.

- C-5 Attack: This position is electronically favored due to the powerful α -directing effect of the ring nitrogen.
- C-3 Attack: This position is "ortho" to the activating methylthio group.
- C-4 Attack: This position is generally the least favored.

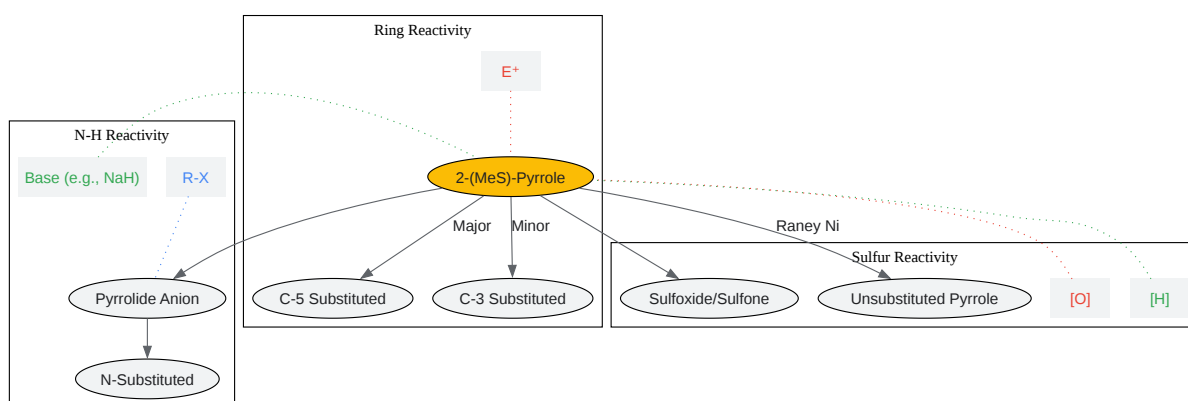
Reactions at the N-H Position

The N-H proton is weakly acidic ($pK_a \approx 17.5$) and can be removed by strong bases like sodium hydride (NaH) or n-butyllithium (BuLi). The resulting pyrrolide anion is a potent nucleophile and can be alkylated or acylated at the nitrogen atom, providing a straightforward route to N-substituted derivatives.^[12]

Reactions of the Methylthio Group

The sulfur atom provides a unique handle for further transformations:

- Oxidation: The thioether can be selectively oxidized to the corresponding sulfoxide ($-\text{SOCH}_3$) or sulfone ($-\text{SO}_2\text{CH}_3$) using reagents like m-CPBA or hydrogen peroxide. This dramatically alters the electronic properties of the substituent, turning it from an electron-donating group into a powerful electron-withdrawing group.
- Desulfurization: The methylthio group can be removed via reductive desulfurization using reagents like Raney Nickel.^[16] This reaction pathway can be useful for synthesizing pyrroles that are otherwise difficult to access.



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Caption: Key reactivity pathways for **2-(methylthio)-1H-pyrrole**.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrole nucleus is a validated pharmacophore present in numerous marketed drugs.[6] The introduction of a methylthio group at C-2 makes **2-(methylthio)-1H-pyrrole** a highly valuable building block for several reasons:

- Scaffold for Library Synthesis: Its predictable reactivity allows for the systematic generation of libraries of substituted pyrroles. Electrophilic substitution at C-3 and C-5, coupled with N-alkylation/-acylation, provides three distinct points for diversification, which is essential for structure-activity relationship (SAR) studies.[3]

- **Bioisosteric Replacement:** The thioether linkage can serve as a bioisostere for other functional groups, such as methylene (-CH₂-) or ether (-O-) linkages, helping to modulate a compound's physicochemical properties like lipophilicity and metabolic stability.
- **Fragment-Based Drug Discovery (FBDD):** As a small, functionalized heterocycle, it is an ideal candidate for FBDD screening campaigns. The sulfur atom can form specific interactions with protein targets, and hits containing this fragment can be elaborated into more potent leads.
- **Precursor to Bioactive Molecules:** Many complex natural products and synthetic drugs contain a substituted pyrrole core.^{[1][6]} **2-(Methylthio)-1H-pyrrole** serves as a key starting material for the multi-step synthesis of these more complex targets, with the methylthio group either being retained in the final structure or used as a handle for further manipulation.

The broad therapeutic relevance of pyrroles—from anticancer to antimicrobial agents—ensures that novel, functionalized building blocks like **2-(methylthio)-1H-pyrrole** will continue to be of high interest to the drug development community.^[4]

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